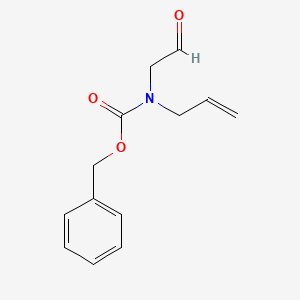

Benzyl allyl(2-oxoethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-(2-oxoethyl)-N-prop-2-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-8-14(9-10-15)13(16)17-11-12-6-4-3-5-7-12/h2-7,10H,1,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEMBLJTQGDMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725442 | |

| Record name | Benzyl (2-oxoethyl)prop-2-en-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370880-75-4 | |

| Record name | Benzyl (2-oxoethyl)prop-2-en-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of N-Protected Amino Aldehydes

An In-depth Technical Guide to the Synthesis of Benzyl Allyl(2-oxoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, peptide aldehydes and their derivatives stand out as a class of compounds with significant therapeutic potential. Their utility as reversible inhibitors of proteases, a class of enzymes implicated in a myriad of diseases, makes them valuable targets for synthesis.[1] this compound, also known as N-allyl-N-(benzyloxycarbonyl)glycinal, is a versatile synthetic intermediate. The presence of the benzyloxycarbonyl (Cbz) protecting group offers stability during multi-step syntheses and allows for facile deprotection, while the allyl group can be a handle for further chemical modification.[2][3] The aldehyde functionality is key to its biological activity and its utility as a building block in more complex molecular architectures.

This guide provides a comprehensive overview of two plausible and robust synthetic routes for the preparation of this compound, designed to provide researchers with the technical insights and practical steps necessary for its successful synthesis. The protocols are constructed based on established and reliable chemical transformations, ensuring a high degree of confidence in their application.

Synthetic Strategies: A Dual Approach

Two primary strategies are presented for the synthesis of the target aldehyde. The choice between these routes may depend on the availability of starting materials and the specific capabilities of the laboratory.

-

Route A: The Acetal Deprotection Strategy. This is a highly reliable method that involves the synthesis of a stable acetal-protected precursor, which is then hydrolyzed in the final step to reveal the aldehyde. This approach is often favored as it avoids the direct handling of the potentially sensitive aldehyde until the very end of the synthesis.

-

Route B: The Selective Oxidation Strategy. This route involves the synthesis of an alcohol precursor, which is then carefully oxidized to the desired aldehyde. This strategy is more direct but requires a mild and selective oxidation method to prevent over-oxidation to the carboxylic acid.

Route A: Acetal Deprotection Strategy

This three-step synthesis begins with the commercially available allylamine and 2-bromo-1,1-dimethoxyethane, culminating in an acid-catalyzed deprotection to yield the target aldehyde.

Logical Workflow for Route A

References

A Technical Guide to Benzyl allyl(2-oxoethyl)carbamate (CAS 370880-75-4): Synthesis, Characterization, and Applications in Modern Chemistry

Introduction: A Multifunctional Building Block for Complex Synthesis

Benzyl allyl(2-oxoethyl)carbamate is a specialized chemical intermediate designed for advanced organic synthesis. Its structure is notable for the strategic placement of three distinct and orthogonally reactive functional groups: a terminal aldehyde, an allyl group, and a benzyloxycarbonyl (Cbz)-protected secondary amine. This unique combination provides chemists, particularly those in pharmaceutical and materials science research, with a versatile platform for constructing complex molecular architectures. The aldehyde serves as a crucial electrophilic site for carbon-carbon and carbon-nitrogen bond formation, the allyl group offers a handle for various transition metal-catalyzed transformations, and the Cbz group provides robust protection for the amine, which can be selectively removed under specific conditions. This guide offers an in-depth analysis of its properties, a validated synthesis protocol, characterization data, and a discussion of its potential reactivity and applications.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is compiled from commercial suppliers and chemical databases, providing a baseline for its use in experimental settings.[1][2][3]

| Property | Value | Reference |

| CAS Number | 370880-75-4 | [1][4] |

| IUPAC Name | benzyl N-(2-oxoethyl)-N-prop-2-enylcarbamate | [1][5] |

| Molecular Formula | C₁₃H₁₅NO₃ | [1][6] |

| Molecular Weight | 233.26 g/mol | [1][6] |

| Appearance | Liquid; may appear as a slightly yellow oil | [1][6] |

| Purity | Typically ≥95% | [1] |

| Canonical SMILES | C=CCN(CC=O)C(=O)OCC1=CC=CC=C1 | [1] |

| InChI Key | XUEMBLJTQGDMMM-UHFFFAOYSA-N | [1] |

Synthesis and Purification: An Optimized Protocol

The synthesis of this compound is most effectively achieved through the acidic hydrolysis of its corresponding acetal-protected precursor. This common synthetic strategy allows for the stable storage and handling of the precursor, with the highly reactive aldehyde being "unmasked" in the final step immediately before use or purification.

Synthetic Workflow Diagram

The diagram below illustrates the straightforward deprotection reaction that yields the target compound.

Caption: Synthetic pathway for this compound via acetal deprotection.

Detailed Experimental Protocol

This protocol is adapted from established procedures for acetal hydrolysis and provides a reliable method for obtaining the title compound in high yield and purity.[6]

Materials:

-

Benzyl allyl(2,2-diethoxyethyl)carbamate (1.0 eq)

-

Formic Acid (88% aqueous solution)

-

Ethyl Acetate (reagent grade)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

-

Reaction Setup: To a solution of Benzyl allyl(2,2-diethoxyethyl)carbamate (e.g., 314.0 g, 1.125 mol) in a suitable round-bottom flask, add formic acid (88%, 350 mL). The use of formic acid provides the acidic medium necessary to catalyze the hydrolysis of the diethyl acetal to the corresponding aldehyde.

-

Reaction Execution: Stir the mixture at room temperature for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Solvent Removal: After the reaction is complete, remove the majority of the formic acid by concentration under reduced pressure using a rotary evaporator. The bath temperature should be maintained between 40-50°C to avoid potential product degradation.

-

Extraction and Workup: Transfer the residue to a separatory funnel and extract with ethyl acetate (3 x 500 mL). The organic extracts are combined. This step isolates the desired organic product from the aqueous, acidic residue.

-

Washing: Wash the combined organic phase with brine until the pH of the aqueous wash is neutral (pH 6-7). This is a critical step to remove any remaining formic acid, which could interfere with subsequent reactions or cause long-term instability of the aldehyde product.

-

Drying and Final Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a slightly yellow oil (yields typically approach 99%).[6]

Spectroscopic and Analytical Characterization

Confirmation of the molecular structure is achieved through standard spectroscopic techniques. The data presented below is consistent with the assigned structure of this compound.

| Analysis Type | Observed Data | Interpretation |

| ¹H NMR | (300 MHz, CDCl₃) δ 9.50 (d, J=6.4Hz, 1H), 7.45 (m, 5H), 5.75 (m, 1H), 5.10 (m, 4H), 4.10 (m, 1H), 3.97 (m, 2H), 3.20 (m, 1H).[6] | The key signal is the doublet at δ 9.50 ppm , which is highly characteristic of an aldehyde proton. The multiplet at δ 7.45 ppm corresponds to the five protons of the benzyl group's phenyl ring. Signals for the allyl group appear between δ 5.10-5.75 ppm . |

| Mass Spec. | (DCI/NH₃) m/z 234 [M+H]⁺.[6] | The detection of the protonated molecular ion at m/z 234 confirms the expected molecular weight of 233.26 g/mol . |

Reactivity and Synthetic Utility for Drug Development

The primary value of this compound lies in the distinct reactivity of its three functional groups, which can be addressed selectively to build molecular complexity. This makes it an ideal intermediate for creating libraries of compounds in a drug discovery setting.

Orthogonal Reactivity Map

The following diagram illustrates the key reaction pathways available at each functional site.

Caption: Key reactive sites and potential transformations of the title compound.

The Aldehyde Handle: A Gateway to C-C and C-N Bond Formation

The aldehyde group is a powerful electrophile. Its primary utility is in reductive amination , where it can be reacted with a primary or secondary amine to form an imine, which is then reduced in situ to yield a more complex amine. This is one of the most robust and widely used methods for constructing C-N bonds in medicinal chemistry. Alternatively, it can undergo Wittig olefination or related reactions to form alkenes, thus extending the carbon skeleton.

The Allyl Moiety: A Locus for Metal-Catalyzed Chemistry

The allyl group is not merely a spectator. Allylic systems are known to have enhanced reactivity in various transformations.[7] It is an excellent substrate for palladium-catalyzed reactions such as the Heck reaction or Suzuki coupling (after conversion to an allyl halide or boronate). Furthermore, it can participate in olefin metathesis , allowing for the formation of new carbon-carbon double bonds, which is a cornerstone of modern synthetic strategy for building macrocycles and other complex scaffolds.[8]

The Cbz-Protected Amine: Controlled Unveiling of a Nucleophile

The benzyloxycarbonyl (Cbz or Z) group is a classic and highly reliable protecting group for amines. Its key advantage is its stability to a wide range of acidic and basic conditions, allowing for extensive modification at the aldehyde and allyl sites without affecting the protected amine. When desired, the Cbz group can be cleanly removed via catalytic hydrogenolysis (H₂ over Pd/C), liberating the secondary amine. This newly revealed nucleophilic site can then be used for subsequent acylation, alkylation, or cyclization reactions.

Conclusion

This compound (CAS 370880-75-4) is a strategically designed synthetic intermediate of significant value to the research and development community. Its architecture, featuring three orthogonally reactive functional groups, provides a robust and flexible platform for the synthesis of novel, high-value molecules. The reliable synthetic protocol and well-defined reactivity of its aldehyde, allyl, and protected-amine moieties make it an exemplary tool for building diverse chemical libraries and pursuing complex target-oriented synthesis in drug discovery and beyond.

References

-

This compound - Fluorochem.

-

Products - 2a biotech.

-

This compound | 370880-75-4 - ChemicalBook.

-

370880-75-4|this compound|BLD Pharm.

-

This compound|CAS 370880-75-4|TCIJT.

-

This compound synthesis - ChemicalBook.

-

Reactions and reactivity of allylic and benzylic carbamates.

-

This compound 370880-75-4 wiki - Guidechem.

-

Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds - White Rose eTheses Online.

-

This compound - Chemical Technology Co.,LTD - LookChem.

-

Effect of Allylic Groups on SN2 Reactivity - PMC - NIH.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | 370880-75-4 [chemicalbook.com]

- 3. 370880-75-4|this compound|BLD Pharm [bldpharm.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. This compound|CAS 370880-75-4|TCIJT|製品詳細 [tci-chemical-trading.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Benzyl allyl(2-oxoethyl)carbamate molecular weight and formula

An In-Depth Technical Guide to Benzyl allyl(2-oxoethyl)carbamate

Introduction

This compound is a bifunctional organic molecule of significant interest to researchers and scientists in the fields of organic synthesis and drug development. As a key intermediate, its unique structural arrangement, featuring a carbamate, an allyl group, and an aldehyde, provides a versatile platform for the construction of more complex molecular architectures, particularly nitrogen-containing heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, characterization data, and its potential applications, grounded in authoritative sources.

Compound Identification and Physicochemical Properties

This compound is identified by the CAS Number 370880-75-4.[1][2] The molecule integrates three key functional groups: a benzyl carbamate (Cbz group) for amine protection, a reactive allyl group, and an aldehyde functionality, making it a valuable building block in synthetic chemistry.

A summary of its core properties is presented below.

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₃[1][2] |

| Molecular Weight | 233.26 g/mol [1] |

| IUPAC Name | benzyl N-(2-oxoethyl)-N-prop-2-enylcarbamate[2] |

| CAS Number | 370880-75-4[1][2] |

| Appearance | Pale-yellow to Yellow-brown Liquid[3] |

| Canonical SMILES | C=CCN(CC=O)C(=O)OCC1=CC=CC=C1[2][3] |

| InChI Key | XUEMBLJTQGDMMM-UHFFFAOYSA-N[2][3] |

Synthesis and Mechanistic Insights

The preparation of this compound is effectively achieved through the hydrolysis of an acetal precursor using formic acid. This acid-catalyzed deprotection is a standard and reliable method for unmasking an aldehyde functionality.

Expertise & Causality: The choice of formic acid is deliberate. It is a sufficiently strong acid to facilitate the cleavage of the acetal group but is also volatile, allowing for its easy removal during the workup procedure by concentration under reduced pressure.[1] This prevents the need for harsh purification methods that could degrade the sensitive aldehyde product. The final washes with brine serve to neutralize any residual acid and remove water-soluble byproducts, ensuring a high-purity yield.[1]

Experimental Protocol: Synthesis via Acetal Hydrolysis

The following protocol is a self-validating system for producing the title compound with high yield and purity.[1]

-

Reaction Setup: The precursor, benzyl allyl(2,2-diethoxyethyl)carbamate (1.125 mol), is treated with 88% formic acid (350 mL) in a suitable reaction vessel at room temperature.

-

Reaction Execution: The mixture is stirred for 15 hours to ensure complete hydrolysis of the acetal.

-

Solvent Removal: The majority of the formic acid is removed by concentration under reduced pressure at a controlled temperature of 40-50°C.

-

Extraction: The resulting residue is extracted with ethyl acetate (3 x 500 mL) to transfer the organic product from the aqueous residue.

-

Washing: The combined organic extracts are washed with brine until the pH of the wash is neutral (pH 6-7). This step is critical for removing remaining acid.

-

Final Concentration: The organic phase is concentrated to yield this compound as a slightly yellow oil (260.0 g, 99% yield).

Synthesis Workflow Diagram

Caption: Acid-catalyzed hydrolysis workflow for the synthesis of this compound.

Spectroscopic Characterization

To confirm the structural integrity and purity of the synthesized compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed. The data provides definitive evidence of the target molecule's identity.

| Technique | Data Interpretation |

| ¹H NMR | (CDCl₃, 300 MHz) δ 9.50 (d, J=6.4Hz, 1H), 7.45 (m, 5H), 5.75 (m, 1H), 5.10 (m, 4H), 4.10 (m, 1H), 3.97 (m, 2H), 3.20 (m, 1H).[1] |

| MS | (DCI/NH₃) m/z 234 (M+H)⁺.[1] |

Authoritative Grounding: The ¹H NMR spectrum distinctly shows a doublet at 9.50 ppm, which is characteristic of an aldehyde proton. The multiplet at 7.45 ppm corresponds to the five aromatic protons of the benzyl group. The signals between 5.10 and 5.75 ppm are indicative of the vinyl protons of the allyl group. The mass spectrometry data confirms the molecular weight, with the detection of the protonated molecule (M+H)⁺ at m/z 234, consistent with the expected molecular weight of 233.26 g/mol .[1]

Applications in Drug Development and Organic Synthesis

The true value of this compound lies in its utility as a versatile synthetic intermediate. The orthogonal nature of its functional groups allows for selective, stepwise modifications, a crucial requirement in the synthesis of complex target molecules and scaffolds for drug discovery.[4]

-

N-Heterocycle Synthesis: The aldehyde can participate in intramolecular cyclization reactions, such as Pictet-Spengler or Mannich reactions, to form various nitrogen-containing heterocyclic cores, which are prevalent in many pharmaceuticals.[5]

-

Peptide and Amine Chemistry: The benzyloxycarbonyl (Cbz) group is a well-established protecting group for amines.[6] It is stable to a wide range of conditions but can be readily removed via catalytic hydrogenation, allowing for subsequent elaboration at the nitrogen atom.

-

Allyl Group Manipulation: The terminal alkene of the allyl group is a handle for numerous transformations, including olefin metathesis, Heck coupling, and hydroformylation, enabling the introduction of further complexity and diverse side chains.

Diagram of Synthetic Potential

Caption: Synthetic utility of this compound's orthogonal functional groups.

Conclusion

This compound is a high-value chemical intermediate whose molecular architecture is ideally suited for modern organic synthesis and medicinal chemistry. Its efficient, high-yield synthesis and the orthogonal reactivity of its functional groups provide chemists with a powerful tool for building diverse and complex molecules. The robust characterization data confirms its identity, ensuring its reliability in multi-step synthetic campaigns aimed at discovering next-generation therapeutics.

References

- Title: benzyl allyl(2-oxoethyl)

- Title: Benzyl allyl(2-oxoethyl)

- Title: benzyl allyl(2-oxoethyl)

- Title: Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds Source: White Rose eTheses Online URL

- Title: Benzyl-N-[4-(2-hydroxyethyl)

- Title: Organic Syntheses Procedure Source: Organic Syntheses URL

Sources

A Technical Guide to the Solubility of Benzyl allyl(2-oxoethyl)carbamate in Organic Solvents: A Predictive and Methodological Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its efficacy, bioavailability, and manufacturability. This guide addresses the solubility of Benzyl allyl(2-oxoethyl)carbamate, a novel carbamate derivative. Due to the absence of specific empirical data in public literature, this document provides a robust predictive analysis based on first principles of physical organic chemistry and data from structurally analogous compounds. We dissect the molecule's constituent functional groups—the benzyl, allyl, carbamate, and 2-oxoethyl moieties—to forecast its behavior across a spectrum of organic solvents. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the quantitative determination of solubility, empowering researchers to generate precise data for their specific applications. This dual predictive and methodological approach provides a comprehensive framework for scientists engaged in formulation development, process chemistry, and preclinical research.

Introduction: The Critical Role of Solubility

This compound is a unique molecule featuring a carbamate backbone, a functionality prevalent in medicinal chemistry due to its stability and ability to act as a peptide bond surrogate.[1] The molecule's utility in synthesis, purification, formulation, and ultimately, its in vivo performance, is fundamentally governed by its solubility. In drug development, poor aqueous solubility is a primary reason for the failure of promising drug candidates.[2] Understanding solubility in organic solvents is equally crucial for crystallization, chromatography, and the preparation of dosing solutions for preclinical studies.

The U.S. Food and Drug Administration (FDA) and other global regulatory bodies place significant emphasis on solubility as part of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability to predict their absorption characteristics.[3][4][5] While the BCS primarily focuses on aqueous solubility, the principles of accurate solubility determination are universal and form the bedrock of robust pharmaceutical science.[6][7][8]

This guide serves as a senior-level resource for navigating the solubility challenges of a novel compound like this compound, shifting from a position of data scarcity to one of predictive power and empirical validation.

Foundational Principles: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The enduring principle of "like dissolves like" provides a reliable qualitative framework for prediction: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[2][9][10]

The key factors determining these interactions are:

-

Polarity: Arises from the uneven distribution of electron density in a molecule, creating a dipole moment. The presence of electronegative atoms like oxygen and nitrogen in functional groups such as carbamates and aldehydes induces polarity.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction. A molecule's ability to act as a hydrogen bond donor (e.g., having an N-H or O-H bond) or acceptor (e.g., having a lone pair on an N or O atom) significantly influences its solubility in protic solvents like alcohols and water.[11][12]

-

Molecular Size and Shape: Larger molecules are often less soluble than smaller, more compact ones, as it is more difficult for solvent molecules to surround them.[13]

Structural Analysis and Predicted Solubility Profile

To predict the solubility of this compound, we must analyze the contribution of its distinct structural components.

Caption: Molecular Structure of this compound.

-

Carbamate Core (-O-C(=O)-N<): This is the central polar moiety. The carbonyl oxygen and the ester oxygen are hydrogen bond acceptors, while the N-H bond can act as a hydrogen bond donor. This group promotes solubility in polar solvents. Structurally similar compounds like Benzyl carbamate are soluble in polar organic solvents like methanol, DMF, and chloroform.[14]

-

Benzyl Group (C₆H₅CH₂-): This is a large, non-polar, hydrophobic group. Its presence will significantly enhance solubility in aromatic and non-polar solvents (e.g., toluene, benzene, hexanes) while reducing solubility in highly polar solvents like water. For instance, (4-benzylphenyl) carbamate is noted to be more soluble in organic solvents like ethanol and acetone due to its aromatic structures.[15]

-

Allyl Group (-CH₂-CH=CH₂): A small, non-polar hydrocarbon group. It will contribute to the molecule's overall non-polar character, favoring solubility in solvents of low to moderate polarity like diethyl ether and ethyl acetate.

-

2-Oxoethyl Group (-CH₂-C(=O)H): The terminal aldehyde group is polar and contains a hydrogen bond acceptor (the carbonyl oxygen). This moiety will increase the molecule's overall polarity and favor interactions with polar aprotic and protic solvents.

Synthesis of Predictions: this compound is an amphiphilic molecule with significant polar and non-polar regions. Its solubility will represent a balance between these competing characteristics. It is not expected to be highly soluble at either extreme of the polarity spectrum (e.g., water or hexane). Instead, optimal solubility is predicted in solvents of intermediate polarity that can interact with both the polar functional groups and the non-polar hydrocarbon framework.

Predicted Solubility Table

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The solvent's ability to hydrogen bond with the carbamate and aldehyde groups should overcome the non-polar contributions. Benzyl carbamate is soluble in methanol.[14] |

| Isopropanol, n-Butanol | Moderate to High | Increased non-polar character of the solvent aligns well with the solute's benzyl and allyl groups. | |

| Polar Aprotic | Acetone, Ethyl Acetate | High | These solvents are excellent hydrogen bond acceptors and have moderate polarity, effectively solvating all parts of the molecule. |

| Acetonitrile, DMF, DMSO | High | Strong polarity and hydrogen bond accepting capability will facilitate dissolution. Carbamates are often synthesized in DMF.[16] Benzyl carbamate is soluble in DMF.[14] | |

| Non-Polar Aromatic | Toluene, Benzene | Moderate | The large benzyl group will have a strong affinity for these solvents. The polar groups will limit solubility. Benzyl carbamate has moderate solubility in benzene.[14] |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Low | Significant mismatch in polarity. The energy required to break the solute-solute interactions (driven by the polar groups) will not be compensated by weak solute-solvent interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have moderate polarity and are highly effective at dissolving a wide range of organic compounds, including carbamates like Benzyl carbamate.[14] |

Experimental Protocol: Equilibrium Shake-Flask Method

Predictive models provide a starting point, but quantitative data requires empirical testing. The equilibrium shake-flask method is the gold standard for determining solubility.[3] The objective is to create a saturated solution at a specific temperature and measure the concentration of the dissolved solute.

Methodology

-

Preparation:

-

Dispense a fixed volume (e.g., 2 mL) of the selected organic solvent into several glass vials with screw caps.

-

Prepare a stock solution of this compound in a highly soluble solvent (e.g., acetonitrile) for creating a calibration curve for your analytical method (e.g., HPLC-UV).

-

-

Execution:

-

Add an excess amount of solid this compound to each vial. "Excess" is critical; undissolved solid must remain visible to ensure the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or rotator bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments can establish the minimum time required.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant. Crucially, do not disturb the solid at the bottom.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any microscopic undissolved particles. This is a self-validating step to ensure only the dissolved solute is measured.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of your analytical method's calibration curve.

-

Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the solubility, typically reported in mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While direct, published solubility data for this compound is not available, a detailed analysis of its molecular structure allows for robust predictions. The molecule's amphiphilic nature, with both significant polar and non-polar domains, suggests it will be most soluble in solvents of intermediate polarity, such as chlorinated solvents, polar aprotic solvents (acetone, DMF), and short-chain alcohols. This predictive framework, combined with the detailed experimental protocol provided, equips researchers with the necessary tools to confidently select appropriate solvents and quantitatively determine solubility, thereby accelerating research and development timelines.

References

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

-

CAS 621-84-1: Benzyl carbamate. CymitQuimica.

-

Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.

-

How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.

-

Benzyl carbamate 621-84-1 wiki. Guidechem.

-

Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. ECHEMI.

-

(4-benzylphenyl) carbamate. Solubility of Things.

-

Benzyl carbamate. Wikipedia.

-

Allyl 3-chlorophenylcarbamate. Solubility of Things.

-

How to determine the solubility of a substance in an organic solvent? ResearchGate.

-

Benzyl Carbamate | Request PDF. ResearchGate.

-

BCS Methodology: Solubility, Permeability & Dissolution. FDA.

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

-

Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Iraq.

-

Solubility of organic compounds (video). Khan Academy.

-

Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance. RAPS.

-

Annex 4. World Health Organization (WHO).

-

The “High Solubility” Definition of the Current FDA Guidance on Biopharmaceutical Classification System May Be Too Strict for Acidic Drugs. Semantic Scholar.

-

Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. FDA.

-

Reexamination of Solubility and Permeability Class Boundaries of the FDA Guidance on Biowavers for Immediate-Release Solid Oral. USP.

-

Chemical Properties of [2-(cyclohexylamino)-2-oxoethyl] benzoate. Cheméo.

-

Solubility Profile of 2,2,3-trimethyl-3-oxetanol in Organic Solvents: A Technical Guide. Benchchem.

-

WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy.

-

New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. MDPI.

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency.

-

M9 Biopharmaceutics Classification System- Based Biowaivers. FDA.

-

Buy allyl carbamate from CHEMLYTE SOLUTIONS CO.,LTD. ECHEMI.

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. WHO.

-

2-Propen-1-yl carbamate. PubChem.

-

Allyl carbamate. SIELC Technologies.

-

ALLYL [3-(2-NITROBENZENESULFONAMIDO)PROPYL]CARBAMATE Product Description. ChemicalBook.

-

Solubility of Organic Compounds. YouTube.

-

Solubility of Organic Compounds. University of Calgary.

-

2-oxoethyl Benzoate. PubChem.

-

Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. ResearchGate.

-

Elimination-addition mechanisms of acyl group transfer: the hydrolysis and synthesis of carbamates. Journal of the American Chemical Society.

-

Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.

-

Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fda.gov [fda.gov]

- 4. gmp-compliance.org [gmp-compliance.org]

- 5. fda.gov [fda.gov]

- 6. who.int [who.int]

- 7. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. chem.ws [chem.ws]

- 10. Khan Academy [khanacademy.org]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Benzyl allyl(2-oxoethyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the critical considerations for the stability and appropriate storage of Benzyl allyl(2-oxoethyl)carbamate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes established principles of carbamate chemistry to infer the stability profile of this specific molecule. While empirical data for this compound is not extensively available in public literature, this guide extrapolates from the known reactivity of its constituent functional groups—a carbamate linkage, a benzyl group, an allyl group, and an aldehyde—to provide evidence-based recommendations for its handling and storage. We will delve into the probable degradation pathways, including hydrolysis, thermal decomposition, and photodegradation, and propose a systematic approach to stability testing.

Introduction: Understanding the Molecular Architecture

This compound is a multifaceted organic molecule with the chemical formula C₁₃H₁₅NO₃.[1][2] Its structure incorporates several key functional groups that dictate its reactivity and, consequently, its stability. A thorough understanding of these components is paramount for predicting its behavior under various experimental and storage conditions.

-

The Carbamate Core: The central carbamate linkage is susceptible to hydrolysis, particularly under basic or acidic conditions, and can also undergo thermal decomposition.[3][4][5] The stability of the carbamate is a key determinant of the overall shelf-life of the compound.

-

The Benzyl Group: The benzyl group can offer some resonance stabilization to the molecule.[6] However, it also introduces a potential site for oxidation. The metabolic degradation of benzyl alcohol, a related structure, often proceeds through benzaldehyde and benzoic acid, highlighting potential oxidative pathways.[7][8]

-

The Allyl Group: The allyl group introduces a site of unsaturation, making the molecule susceptible to oxidation and radical reactions. Allylic positions are known to be reactive.[9]

-

The Aldehyde Functionality: The 2-oxoethyl group contains a reactive aldehyde. Aldehydes are prone to oxidation to carboxylic acids and can participate in various nucleophilic addition and condensation reactions.

Given this combination of functional groups, a multi-faceted approach to ensuring the stability of this compound is essential.

Potential Degradation Pathways

The degradation of this compound is likely to proceed through several mechanisms, influenced by environmental factors such as pH, temperature, and light.

Hydrolytic Degradation

Hydrolysis of the carbamate bond is a primary concern. This process can be catalyzed by both acid and base, though it is often more rapid under alkaline conditions.[4][10] The presence of metal ions can also trigger and accelerate carbamate hydrolysis.[3]

-

Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can act as nucleophiles, attacking the electrophilic carbonyl carbon of the carbamate. This leads to the cleavage of the carbamate bond, potentially yielding benzyl alcohol, allylamine, and carbon dioxide as ultimate breakdown products.[4]

-

Acid-Catalyzed Hydrolysis: In acidic media, protonation of the carbonyl oxygen can activate the carbamate towards nucleophilic attack by water.

The rate of hydrolysis is a critical parameter to determine experimentally for defining appropriate aqueous formulation conditions and for understanding the compound's behavior in biological systems.[11]

Thermal Decomposition

Carbamates are known to be thermally labile, undergoing decomposition at elevated temperatures.[12][13] This degradation is typically endothermic and may occur at temperatures above 150°C.[5] The primary decomposition pathway for many carbamates involves the formation of an isocyanate and an alcohol.[12][13][14][15] For this compound, this would likely lead to the formation of benzyl alcohol and an allyl isocyanate derivative.

The presence of catalysts can significantly influence the temperature and rate of decomposition.[5] Therefore, it is crucial to avoid high temperatures during synthesis, purification, and storage.

Photodegradation

The aromatic benzyl group in this compound suggests a susceptibility to photodegradation upon exposure to ultraviolet (UV) radiation. Aromatic compounds can absorb UV light, leading to electronic excitation and subsequent chemical reactions.[16][17]

Potential photochemical reactions include:

-

Photo-Fries Rearrangement: A common photochemical reaction for aryl esters and carbamates.

-

Radical Reactions: The absorption of light can lead to the formation of radical intermediates, which can then undergo a variety of reactions, including oxidation and polymerization.[18] The allyl group is also susceptible to radical-mediated reactions.

To mitigate photodegradation, the compound should be protected from light during storage and handling.

Recommended Storage and Handling

Based on the potential degradation pathways, the following storage and handling procedures are recommended to maintain the integrity of this compound.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower, in a freezer. | To minimize the rate of potential hydrolytic, oxidative, and thermal degradation. Low temperatures will significantly slow down chemical reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the aldehyde and allyl groups. |

| Light | Protect from light by storing in an amber vial or a light-blocking container. | To prevent photodegradation initiated by the absorption of UV light by the benzyl group. |

| Moisture | Store in a tightly sealed container in a dry environment. [19][20][21][22] | To minimize contact with atmospheric moisture, which can lead to hydrolysis of the carbamate. |

Handling Procedures

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[19][21][22]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[19][23]

-

Hygienic Practices: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.[19][20]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure the area is well-ventilated during cleanup.[19][20]

Experimental Design for Stability Assessment

A systematic experimental approach is necessary to definitively determine the stability of this compound. The following protocols outline key experiments for this purpose.

Forced Degradation Study

A forced degradation study is designed to identify the likely degradation products and pathways under stress conditions.

Protocol:

-

Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

-

Expose aliquots of the solution to the following stress conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Heat the solid compound at 80°C for 48 hours.

-

Photolytic: Expose a solution to a calibrated UV lamp (e.g., 254 nm and 365 nm) for 24 hours.

-

-

Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

-

Characterize any significant degradation products using techniques such as LC-MS and NMR.

Long-Term Stability Study

A long-term stability study evaluates the degradation of the compound under the recommended storage conditions.

Protocol:

-

Store accurately weighed samples of this compound under the recommended conditions (-20°C, protected from light and moisture).

-

At specified time intervals (e.g., 0, 3, 6, 12, 24 months), remove a sample and analyze its purity by HPLC.

-

Monitor for the appearance of any degradation products.

-

Assess any changes in physical appearance (e.g., color, state).[24]

Visualizing Degradation and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Key environmental factors and their corresponding degradation pathways for this compound.

Caption: Workflow for the proper storage, handling, and stability assessment of this compound.

Conclusion

References

- Hydrolysis of a carbamate triggered by coordination of metal ions. Dalton Transactions (RSC Publishing).

- The thermal decompositions of carbamates. I.

- Mechanism of base-induced hydrolysis of carbamates 2–5.

- The thermal decompositions of carbamates. II.

- Cooling Tower Chemicals - CARBAM

- Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. PMC - NIH.

- Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbam

- Chemical Safety Data Sheet MSDS / SDS - benzyl allyl(2-oxoethyl)

- Obtaining Isocyanates Through Thermal Decomposition of Carbamates.

- benzyl allyl(2-oxoethyl)

- Reactions and reactivity of allylic and benzylic carbam

- Hydrolysis of steroidal carbamates.

- Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.

- Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. [No Source Found].

- Benzyl allyl(2-oxoethyl)

- Photochemical Behaviour of Carbamates Structurally Related to Herbicides in Aqueous Media: Nucleophilic Solvent Trapping versus. SciSpace.

- Safety and handling of Methyl carbam

- Photodegradation of the carbam

- Carbamate Pesticides Standard (1X1 mL)

- Benzyl methyl(2-oxoethyl)

- Photoremediation of Carbamate Residues in W

- (PDF) Photochemical Behaviour of Carbamates Structurally Related to Herbicides in Aqueous Media: Nucleophilic Solvent Trapping versus Radical Reactions.

- Safety Data Sheet (SDS).

- Research Article Photochemical Behaviour of Carbamates Structurally Related to Herbicides in Aqueous Media: Nucleophilic Solvent. [No Source Found].

- SAFETY D

- SAFETY D

- benzyl allyl(2-oxoethyl)

- Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. White Rose eTheses Online.

- Organic Syntheses Procedure.

- benzyl allyl(2-oxoethyl)

- Benzyl allyl(2-oxoethyl)

- Stability of Allyl and Benzyl Carbanion with Resonance effect, For Class +1,+2, NEET, JEE, BSc. YouTube.

- Unexpected Rearrangement of N-Allyl-2-phenyl-4,5-Dihydrooxazole-4-Carboxamides to Construct Aza-Qu

- 21855-72-1|Benzyl (2-(methylamino)-2-oxoethyl)

- Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)

- Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. PubMed.

- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [No Source Found].

- 10.4: Stability of the Allyl Radical - Resonance Revisited. Chemistry LibreTexts.

- CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application.

- Lewis-Base-Catalyzed N-Allylation of Silyl Carbamate Latent Pronucleophiles with Allylic Fluorides. Organic Chemistry Portal.

- Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. PubMed.

- Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbam

- Reactions of N-Allyl- and N,N-Diallyltrifluoromethanesulfonamides with Carboxylic Acid Amides under Oxidizing Conditions | Request PDF.

- Degradation Kinetics of Benzyl Nicotin

- Benzyl (2-Aminoethyl)carbamate | 72080-83-2. Tokyo Chemical Industry (India) Pvt. Ltd..

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 370880-75-4 [chemicalbook.com]

- 3. Hydrolysis of a carbamate triggered by coordination of metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scispace.com [scispace.com]

- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. connectsci.au [connectsci.au]

- 14. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates [mdpi.com]

- 15. scientifictrends.org [scientifictrends.org]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. Photodegradation of the carbamate insecticide pirimicarb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. coolingtowerchemicals.com [coolingtowerchemicals.com]

- 20. benchchem.com [benchchem.com]

- 21. agilent.com [agilent.com]

- 22. pickeringlabs.com [pickeringlabs.com]

- 23. chemicalbook.com [chemicalbook.com]

- 24. fluorochem.co.uk [fluorochem.co.uk]

Purity Analysis of Benzyl allyl(2-oxoethyl)carbamate: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl allyl(2-oxoethyl)carbamate is a versatile synthetic intermediate whose purity is paramount for its successful application in research and pharmaceutical development. This guide provides a comprehensive framework for the purity analysis of this compound, addressing the identification of potential process-related and degradation impurities. We detail robust analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), complemented by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for definitive structural elucidation. Furthermore, this document outlines a systematic approach to forced degradation studies, in alignment with International Council for Harmonisation (ICH) guidelines, to establish the intrinsic stability of the molecule and validate the stability-indicating nature of the analytical methods. The causality behind experimental choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Purity

This compound (CAS No: 370880-75-4, Molecular Formula: C₁₃H₁₅NO₃, MW: 233.26 g/mol ) is a key building block in modern organic synthesis.[1][2] Its unique structure, featuring a Cbz-protected amine, an allyl group, and an aldehyde functionality, makes it valuable for constructing complex molecular architectures, particularly in peptide synthesis and as a protecting group for amines.[3]

In the context of drug development, the purity of any synthetic intermediate is not merely a quality metric but a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[4] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities.[5] Impurities can originate from the manufacturing process (e.g., starting materials, by-products, reagents) or arise from the degradation of the substance over time.[6] This guide establishes a multi-faceted analytical strategy to identify, quantify, and control such impurities, ensuring the compound meets the rigorous standards required for its intended use.

Profiling Potential Impurities: A Predictive Approach

A robust purity analysis begins with a scientific appraisal of potential impurities based on the synthetic route and the inherent chemical stability of the molecule.

Process-Related Impurities

Impurities in this category are derived directly from the manufacturing process. A known synthetic route involves the deprotection of Carbamic acid, N-(2,2-diMethoxyethyl)-N-2-propen-1-yl-, phenylMethyl ester using formic acid.[2]

-

Starting Materials: Unreacted N-(2,2-diMethoxyethyl)-N-2-propen-1-yl- carbamic acid benzyl ester.

-

Reagents: Residual reagents used in the synthesis, such as formic acid.

-

By-products: Side-reaction products formed during synthesis.

Degradation Impurities

The carbamate functional group is known to be susceptible to hydrolysis, particularly under basic conditions.[7] The aldehyde and allyl moieties also represent potential sites for oxidative or other degradation pathways.

-

Hydrolysis: Cleavage of the carbamate ester linkage is the most probable degradation pathway, yielding benzyl alcohol, allyl(2-oxoethyl)amine, and CO₂.

-

Oxidation: The aldehyde moiety can be oxidized to a carboxylic acid, and the allyl group is also susceptible to oxidation.

-

Thermal Degradation: Relevant primarily for analytical techniques involving high temperatures, such as Gas Chromatography, where thermal decomposition can occur.[8][9]

Caption: Predicted degradation pathways for this compound.

Core Analytical Strategy: A Multi-Modal Approach

No single analytical technique is sufficient to ensure the purity of a compound. The strategy outlined below combines the separating power of chromatography with the definitive identification capabilities of spectroscopy.

Caption: Integrated workflow for purity analysis and impurity identification.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the cornerstone for carbamate analysis due to its operation at ambient temperature, which prevents the thermal degradation often observed with other methods.[10] It provides excellent resolution for separating the main component from closely related impurities.

Experimental Protocol: Stability-Indicating HPLC Method

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

-

Mobile Phase A: Water (HPLC Grade)

-

Mobile Phase B: Acetonitrile (HPLC Grade)

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 40 20.0 90 25.0 90 25.1 40 | 30.0 | 40 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: PDA detector, monitoring at 220 nm. Acquiring spectra from 200-400 nm for peak purity analysis.[12]

-

Injection Volume: 10 µL

-

Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in Acetonitrile.

-

Quantification: Impurities are quantified against an external standard of this compound. For unknown impurities, area normalization is used, assuming a relative response factor of 1.0, a standard practice outlined in ICH guidelines.[13] For enhanced sensitivity and definitive identification, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.[14]

Gas Chromatography (GC)

Causality: While challenging for carbamates, GC offers high efficiency and is an excellent orthogonal (different mechanism) technique to confirm HPLC results.[8] The primary challenge, thermal lability, can be mitigated with modern injection techniques.

Experimental Protocol: Confirmatory GC Method

-

Instrumentation: Gas chromatograph with a Septum-Equipped Temperature Programmable Injector (SPI) and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[8]

-

Column: Medium polarity column, such as a 50% Phenyl Polysiloxane (e.g., SGE BPX-50, 60 m x 0.25 mm, 0.25 µm film).[15]

-

Injector: SPI, program from 70 °C (1 min hold) to 300 °C at 200 °C/min. Split mode injection.

-

Oven Program: 70 °C (1 min hold), ramp at 10 °C/min to 300 °C (6 min hold).[15]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Detector: FID at 310 °C or MS (scan range 40-400 amu).

-

Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in Ethyl Acetate.

Spectroscopic Characterization

Causality: Chromatography provides quantitative data on purity, but spectroscopy provides the definitive structural proof of the main component and helps identify unknown impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for structure elucidation. The ¹H NMR spectrum provides a unique fingerprint of the molecule.[16] For this compound, characteristic signals are expected for the aromatic, benzyl CH₂, allyl, and oxoethyl protons.[2] Quantitative NMR (qNMR) can also be employed for purity determination using a certified internal standard.[17]

-

Mass Spectrometry (MS): MS determines the molecular weight of the compound and its impurities, providing crucial information for identification. When coupled with chromatography (LC-MS, GC-MS), it allows for the assignment of molecular weights to specific impurity peaks. The protonated molecule [M+H]⁺ for the target compound is expected at m/z 234.[2]

Forced Degradation Studies: Probing Intrinsic Stability

Causality: Forced degradation (or stress testing) studies are mandated by ICH guideline Q1A(R2) to understand the intrinsic stability of a drug substance.[7][18] By subjecting the compound to harsh conditions, we can identify likely degradation products that could form during storage and handling. This process is also essential for demonstrating that the primary analytical method (HPLC) is "stability-indicating," meaning it can separate the intact compound from all its degradation products.[18] A target degradation of 5-20% is generally considered optimal to detect relevant degradants without destroying the molecule entirely.[7]

Protocol Summary for Forced Degradation Studies

| Stress Condition | Protocol | Rationale |

| Acid Hydrolysis | 1 mg/mL solution in 0.1 M HCl, heated at 60°C for 24 hours. | To assess stability in acidic environments. |

| Base Hydrolysis | 1 mg/mL solution in 0.01 M NaOH, at room temp for 4 hours. | Carbamates are often highly susceptible to base-catalyzed hydrolysis.[7] |

| Oxidation | 1 mg/mL solution in 3% H₂O₂, at room temp for 48 hours, protected from light.[7] | To assess susceptibility to oxidative stress. |

| Thermal Degradation | Solid compound heated at 80°C for 72 hours in a calibrated oven. | To evaluate the stability of the solid form at elevated temperatures. |

| Photodegradation | Solid compound and a 1 mg/mL solution in acetonitrile exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). | To evaluate stability upon exposure to light. |

Following exposure, samples are diluted and analyzed using the validated stability-indicating HPLC method described in Section 3.1.

Acceptance Criteria and Specifications

The purity specifications for a synthetic intermediate are guided by the ICH Q3A(R2) guidelines, which set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug product.[5]

Table of Standard ICH Q3A Thresholds

| Threshold | Limit (for max. daily dose ≤ 2 g/day ) | Action Required |

| Reporting | ≥ 0.05% | Any impurity at or above this level must be reported in regulatory filings.[19] |

| Identification | > 0.10% | The structure of any impurity exceeding this level must be determined.[4] |

| Qualification | > 0.15% | Any impurity above this level must be assessed for its biological safety.[13] |

A typical specification for this compound would be:

-

Assay: ≥ 98.0%

-

Any individual unspecified impurity: ≤ 0.10%

-

Total Impurities: ≤ 1.0%

Conclusion

The purity analysis of this compound requires a systematic and scientifically-grounded strategy. This guide outlines a comprehensive approach that integrates orthogonal chromatographic techniques (HPLC and GC) for robust separation and quantification, with powerful spectroscopic methods (NMR and MS) for unambiguous structural confirmation. The implementation of forced degradation studies is critical to not only understand the molecule's stability but also to ensure the primary analytical method is fit for its purpose. By adhering to this framework, researchers, scientists, and drug development professionals can ensure the quality and consistency of this important chemical intermediate, thereby supporting the development of safe and effective pharmaceuticals.

References

- BenchChem. (2025).

- S4Science. (n.d.).

- Thermo Fisher Scientific. (2007). Determination of Derivatized Carbamate Insecticides by GC-MS/MS.

- Agilent Technologies. (n.d.).

- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.

- ProQuest. (n.d.). Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry.

- PubMed. (n.d.).

- Separation Science. (n.d.).

- PubMed. (n.d.).

- J-Stage. (n.d.). Study on GC/MS (SIM) for Determination of Carbamate and Organonitrogen Pesticides in Foods with Simple Clean-up by SPE Method.

- Separation Science. (n.d.).

- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.

- European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.

- Fluorochem. (n.d.). Benzyl allyl(2-oxoethyl)

- ACS Publications. (n.d.). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research.

- IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.

- European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline.

- BenchChem. (2025).

- American Chemical Society. (n.d.).

- ChemicalBook. (n.d.). benzyl allyl(2-oxoethyl)

- ChemicalBook. (n.d.). benzyl allyl(2-oxoethyl)

- ResearchGate. (2005).

- ResearchGate. (2005).

- USGS Publications Warehouse. (n.d.). Methods of analysis by the U.S.

- USGS Publications Warehouse. (n.d.). Methods of analysis by the U.S.

- PMC - NIH. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.

- INIS-IAEA. (2025). Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide.

- ResearchGate. (n.d.).

- MedCrave online. (2016).

- Benchchem. (n.d.). Benzyl (2-oxoethyl)

- Frontiers. (n.d.).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Benzyl (2-oxoethyl)carbamate | 67561-03-9 | Benchchem [benchchem.com]

- 4. jpionline.org [jpionline.org]

- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ikev.org [ikev.org]

- 7. benchchem.com [benchchem.com]

- 8. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]

- 11. s4science.at [s4science.at]

- 12. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography [pubs.usgs.gov]

- 13. pharma.gally.ch [pharma.gally.ch]

- 14. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispec.co.th [scispec.co.th]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 19. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

Unlocking Synthetic Versatility: A Technical Guide to the Applications of Benzyl Allyl(2-oxoethyl)carbamate in Organic Synthesis

Abstract

In the landscape of modern organic synthesis, the demand for versatile and efficient building blocks is ever-present. Benzyl allyl(2-oxoethyl)carbamate, a functionally rich N-protected aminoacetaldehyde equivalent, emerges as a potent tool for the construction of complex nitrogen-containing molecules. This technical guide explores the prospective applications of this reagent, grounded in established synthetic methodologies. We will delve into its potential as a key substrate in multicomponent reactions, the Pictet-Spengler reaction for alkaloid synthesis, Mannich-type condensations, and aza-Diels-Alder cycloadditions. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound to streamline the synthesis of diverse heterocyclic scaffolds and other valuable organic compounds.

Introduction: The Strategic Advantage of this compound

This compound (CAS No: 370880-75-4, Molecular Formula: C₁₃H₁₅NO₃) is a bifunctional molecule featuring a reactive aldehyde moiety and a nitrogen atom protected by both a benzyloxycarbonyl (Cbz) and an allyl group.[1][2] This unique combination of functionalities makes it an attractive and stable equivalent of the often-unstable aminoacetaldehyde.

The aldehyde group serves as a versatile handle for C-C bond formation through reactions with a wide range of nucleophiles. The dual N-protecting groups, Cbz and allyl, offer orthogonal deprotection strategies, providing chemists with the flexibility to unmask the amine at different stages of a synthetic sequence. The Cbz group is typically removed by hydrogenolysis, while the allyl group can be cleaved under palladium catalysis.[3][4] This strategic placement of protecting groups allows for precise control over the reactivity of the nitrogen atom, a critical aspect in the synthesis of complex target molecules.

This guide will illuminate the potential of this compound as a cornerstone reagent in several powerful synthetic transformations.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding dimethyl acetal precursor, N-allyl-N-benzyloxycarbonyl-2,2-dimethoxyethylamine. This reaction is typically carried out using a mild acid, such as formic acid, to afford the desired aldehyde in high yield.[1]

Experimental Protocol: Synthesis of this compound

| Step | Procedure |

| 1. | To a solution of N-allyl-N-benzyloxycarbonyl-2,2-dimethoxyethylamine (1.0 equiv.) in a suitable solvent (e.g., a mixture of acetone and water), add formic acid (excess). |

| 2. | Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC). |

| 3. | Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution). |

| 4. | Extract the product with an organic solvent (e.g., ethyl acetate). |

| 5. | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as an oil. |

Note: This is a generalized procedure and may require optimization for specific scales and conditions.

Potential Applications in Key Synthetic Transformations

The true value of this compound lies in its potential to participate in a variety of powerful bond-forming reactions. Its structure suggests a broad scope of applications, particularly in the synthesis of heterocyclic compounds.

Multicomponent Reactions (MCRs): A Gateway to Molecular Diversity

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and ability to generate molecular complexity rapidly.[5][6] N-protected amino aldehydes are well-established components in several named MCRs, such as the Ugi and Passerini reactions.[1][7]

This compound is an ideal candidate for these reactions. In a hypothetical Ugi four-component reaction, it could react with an isocyanide, a carboxylic acid, and an amine to generate a complex α-acetamido carboxamide scaffold. The resulting product would retain the N-allyl and N-Cbz protecting groups for further elaboration.

Logical Workflow: Ugi Four-Component Reaction

Caption: Ugi reaction with this compound.

Pictet-Spengler Reaction: A Classic Route to Alkaloid Scaffolds

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[2][8][9] This reaction is a cornerstone in the synthesis of numerous alkaloids and pharmacologically active compounds.

By reacting this compound with a β-arylethylamine, such as tryptamine or phenethylamine, one could access valuable tetrahydro-β-carboline or tetrahydroisoquinoline frameworks. The reaction would proceed through the in-situ formation of an iminium ion, followed by an intramolecular electrophilic aromatic substitution. The resulting product would be poised for further diversification through manipulation of the N-allyl and N-Cbz groups.[10]

Reaction Pathway: Pictet-Spengler Cyclization

Caption: Pictet-Spengler reaction pathway.

Mannich-Type Reactions: Construction of β-Amino Carbonyl Compounds

The Mannich reaction is a three-component condensation that provides access to β-amino carbonyl compounds, which are valuable synthetic intermediates.[5][11][12] In a typical Mannich reaction, an aldehyde, an amine, and an enolizable carbonyl compound react to form a "Mannich base".

This compound can serve as the aldehyde component in a Mannich-type reaction. Condensation with a primary or secondary amine would generate an in-situ iminium ion, which would then be trapped by an enol or enolate derived from a ketone, ester, or other carbonyl compound. This would provide a straightforward route to β-amino ketones and esters bearing the versatile N-allyl and N-Cbz protecting groups.

Aza-Diels-Alder Reactions: Synthesis of Piperidine Derivatives

The aza-Diels-Alder reaction is a powerful tool for the synthesis of six-membered nitrogen-containing heterocycles, such as piperidines.[13][14] In this cycloaddition, an imine (the aza-dienophile) reacts with a diene. This compound can be readily converted in situ to an N-allyl-N-Cbz-protected imine by condensation with a primary amine. This imine can then participate in an aza-Diels-Alder reaction with a suitable diene, such as Danishefsky's diene, to afford highly functionalized piperidine derivatives.[15] The resulting cycloadducts can be further elaborated, and the protecting groups can be removed to yield a variety of substituted piperidines, which are prevalent motifs in pharmaceuticals.[16]

Orthogonal Deprotection and Further Transformations

A key feature of this compound is the presence of two distinct nitrogen protecting groups that can be removed under different conditions, a strategy known as orthogonal protection.

-

Cbz Group Removal: The benzyloxycarbonyl (Cbz) group is classically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[3][4] This method is generally clean and high-yielding.

-

Allyl Group Removal: The allyl group is typically cleaved using a palladium(0) catalyst, often in the presence of a scavenger to trap the released allyl cation.

This orthogonality allows for selective deprotection and subsequent functionalization of the nitrogen atom at various stages of a synthetic sequence, providing a high degree of control and flexibility. For instance, after a Pictet-Spengler reaction, the allyl group could be removed to allow for N-alkylation or N-acylation, while the Cbz group remains intact to be removed at a later stage.

Deprotection Strategy: Orthogonal Cleavage

Caption: Orthogonal deprotection of N-allyl and N-Cbz groups.

Conclusion and Future Outlook

This compound represents a highly promising, yet under-explored, building block in organic synthesis. Its unique combination of a reactive aldehyde and orthogonally protected nitrogen atom positions it as a versatile reagent for the construction of a wide array of nitrogen-containing molecules. The potential applications outlined in this guide, including its use in multicomponent reactions, the Pictet-Spengler reaction, Mannich-type condensations, and aza-Diels-Alder cycloadditions, highlight its capacity to streamline the synthesis of complex heterocyclic scaffolds.

As the demand for novel chemical entities in drug discovery and materials science continues to grow, the development and application of versatile synthetic tools like this compound will be paramount. Further exploration of its reactivity and scope is warranted and is expected to unveil new and efficient synthetic pathways to valuable molecular architectures.

References

-

University of Groningen. Innovative multicomponent reactions and their use in medicinal chemistry. [Link]

-

Wikipedia. Pictet–Spengler reaction. [Link]

-

SpringerLink. The Pictet-Spengler Reaction. [Link]

-

PubMed Central. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

-

RSC Publishing. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. [Link]

-

PubMed Central. A Pictet-Spengler ligation for protein chemical modification. [Link]

-

Baoran Chemical. What is amino acetaldehyde dimethyl acetal used for?. [Link]

-

PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

-

National Institutes of Health. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. [Link]

-

MDPI. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

-

PubMed Central. Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. [Link]

-

PubMed. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. [Link]

-

Wikipedia. Aza-Diels–Alder reaction. [Link]

-

MDPI. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Link]

-

Bentham Science. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. [Link]

-

National Institutes of Health. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. [Link]

-

Wikipedia. Mannich reaction. [Link]

-

Beilstein Journals. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. [Link]

-

Organic Chemistry Portal. Mannich Reaction. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

PubMed. Domino reactions for library synthesis of small molecules in combinatorial chemistry. [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link]

-

PubMed Central. N-Heterocyclic Carbene-Catalyzed Enantioselective Mannich Reactions with α-Aryloxyacetaldehydes. [Link]

-

ResearchGate. Synthetic applications of biologically important Mannich bases: An updated review. [Link]

-

National Institutes of Health. 2-Phenyl-tetrahydropyrimidine-4(1H)-ones – cyclic benzaldehyde aminals as precursors for functionalised β2-amino acids. [Link]

-

Beilstein Journals. Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium. [Link]

-

Chemistry LibreTexts. Mannich Reaction. [Link]

-

DSpace@MIT. Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in. [Link]

-

National Institutes of Health. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. [Link]

-

ACG Publications. Synthesis of biologically active heterocyclic compounds from β- diketones. [Link]

- Google Patents.

-